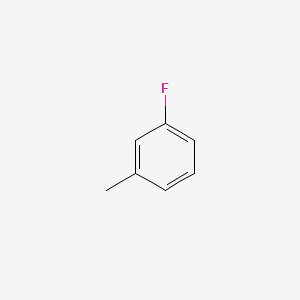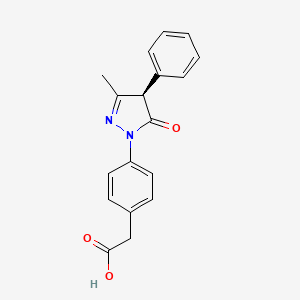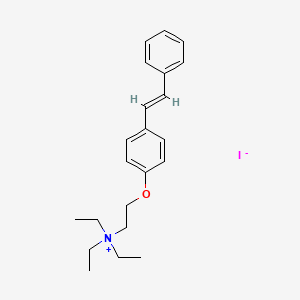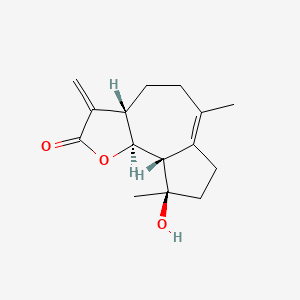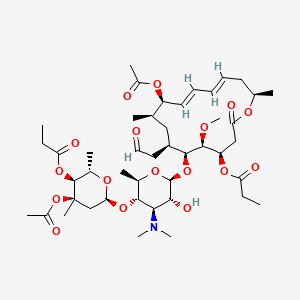
ML311
描述
ML311 是一种有效且选择性的抑制剂,可以抑制 Mcl-1 和 Bim 蛋白之间的相互作用。 该化合物已显示出在抑制由 Mcl-1 介导的各种类型细胞的活力方面具有显著潜力,使其成为科学研究中宝贵的工具,特别是在研究细胞凋亡和癌症方面 .
准备方法
ML311 的合成涉及多个步骤,从核心结构的制备开始,然后引入增强其抑制活性的官能团。合成路线通常包括:
喹啉醇核心形成: 这涉及在受控条件下使适当的前体环化。
哌嗪基的引入: 这一步对于化合物的活性至关重要,可以通过亲核取代反应实现。
最终功能化: 三氟甲基苯基的引入增强了化合物的结合亲和力和选择性
This compound 的工业生产方法没有得到广泛的记录,但它们可能会涉及对合成路线的优化,以最大限度地提高产率和纯度,同时最大限度地减少成本和环境影响。
化学反应分析
ML311 会发生几种类型的化学反应,包括:
氧化: 这种反应可以修饰喹啉醇核心,可能改变化合物的活性。
还原: 还原反应会影响哌嗪基,影响化合物的结合特性。
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及亲核试剂如哌嗪。从这些反应中形成的主要产物是导致最终 this compound 结构的中间体。
科学研究应用
ML311 在科学研究中具有广泛的应用:
化学: 它被用作探针来研究蛋白质-蛋白质相互作用,特别是涉及 Bcl-2 蛋白家族的那些相互作用。
生物学: this compound 用于细胞活力测定中,以研究 Mcl-1 在细胞存活和细胞凋亡中的作用。
医学: 该化合物正因其在癌症治疗中的潜力而被探索,特别是在针对依赖 Mcl-1 存活的癌症方面。
作用机制
ML311 通过选择性抑制 Mcl-1 和 Bim 蛋白之间的相互作用来发挥作用。这种抑制破坏了 Mcl-1 的抗凋亡功能,导致依赖 Mcl-1 存活的细胞中诱导细胞凋亡。 This compound 的分子靶点是 Mcl-1 和 Bim 蛋白,所涉及的途径是内在性凋亡途径 .
相似化合物的比较
ML311 在作为 Mcl-1/Bim 相互作用抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:
ABT-199: Bcl-2 的选择性抑制剂,是 Bcl-2 家族的另一个成员。
纳武单抗: Bcl-2 和 Bcl-xL 的抑制剂,用于癌症研究。
A-1210477: Mcl-1 的选择性抑制剂,类似于 this compound,但具有不同的结合特性 .
This compound 由于其对 Mcl-1/Bim 相互作用的特异性靶向,使其成为研究 Mcl-1 在细胞存活和细胞凋亡中的作用的宝贵工具。
属性
IUPAC Name |
7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAPBLRRJSKIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


